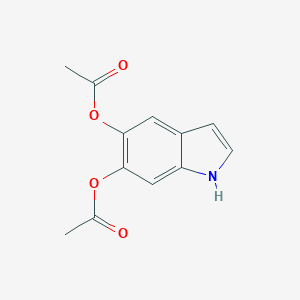

5,6-二乙酰氧基吲哚

描述

Synthesis Analysis

The synthesis of 5,6-Diacetoxyindole involves the reduction of nitro-substituted styrenes followed by acetylation. A notable method was described where 2:β-dinitro-5-acetoxystyrene is reduced with iron powder and acetic acid, leading to the formation of 5-acetoxyindole, which is further processed to yield 5,6-Diacetoxyindole. This compound forms compact hemispherical clusters with a melting point of 135–136°C (Beer, Clarke, Khorana, & Robertson, 1948).

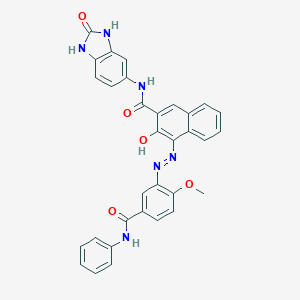

Molecular Structure Analysis

The molecular structure analysis of 5,6-Diacetoxyindole reveals its significance as a precursor in melanin synthesis. It has a core indole structure substituted with acetoxy groups at the 5 and 6 positions. The precise structural elucidation provides insight into its reactivity and role in further chemical transformations leading to complex melanin polymers.

Chemical Reactions and Properties

5,6-Diacetoxyindole undergoes various chemical reactions, highlighting its versatile nature in synthetic chemistry. It is a crucial intermediate in the enzymatic oxidation process that leads to melanin, demonstrating its instability and reactivity, which is essential for the formation of complex melanin structures. Its reactivity under biomimetic conditions has been studied, showing the formation of complex oligomeric products indicative of its role in natural pigment synthesis (Napolitano, d’Ischia, & Prota, 1988).

Physical Properties Analysis

The physical properties of 5,6-Diacetoxyindole, such as melting point and solubility, are crucial for its handling and application in synthetic pathways. Its crystalline form and specific melting point range facilitate its identification and purity assessment, which is essential for its use in further chemical synthesis and studies related to melanin and its derivatives.

Chemical Properties Analysis

The chemical properties of 5,6-Diacetoxyindole, including its reactivity with various reagents and conditions, are central to understanding its role in melanin synthesis. Its ability to undergo oxidation and polymerization under specific conditions mimics the natural enzymatic processes leading to melanin formation, making it a valuable model compound for studying the chemistry of pigmentation (Capelli et al., 2009).

科学研究应用

色谱法和显色反应:已经研究了包括 5,6-二乙酰氧基吲哚在内的几种 5,6-二羟基吲哚的纸色谱行为和显色反应,提供了对其在色谱法中的性质和应用的见解 (Heacock,Mahon 和 Scott,1961)。

真黑素研究:已经使用实用方法制备了糖基化真黑素结构单元,包括 5,6-二乙酰氧基吲哚衍生物。这项研究有助于了解和应用真黑素 (Adinolfi 等,2012)。

视网膜细胞保护和细胞毒性:已经研究了 5,6-二羟基吲哚 (DHI) 及其二乙酰化衍生物 5,6-二乙酰氧基吲哚对视网膜细胞的保护作用和细胞毒性,为眼科研究提供了潜在的应用 (Heiduschka 等,2007)。

黑色素合成:对 5,6-二乙酰氧基吲哚合成的研究有助于更广泛地了解黑色素化学及其潜在应用 (Beer,Clarke,Khorana 和 Robertson,1948)。

肿瘤定位:已经对放射性标记的 5,6-二乙酰氧基吲哚的合成和组织分布进行了研究,探索了其在恶性黑色素瘤的诊断和治疗中的潜力 (Counsell 等,1967)。

抗癌植物研究:已经从民间抗癌植物柯氏魔芋中分离出 5,6-二羟基吲哚及其稳定的二乙酸盐,表明它们在癌症研究中的潜力 (Wong 等,1996)。

黑素细胞演示:5,6-二乙酰氧基吲哚已被用作酪氨酸酶的底物来证明黑素细胞,为黑色素生成和相关领域的研究做出了贡献 (Riley,1967)。

属性

IUPAC Name |

(6-acetyloxy-1H-indol-5-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7(14)16-11-5-9-3-4-13-10(9)6-12(11)17-8(2)15/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOLUQGMBCPVOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C=CN2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396689 | |

| Record name | 5,6-Diacetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Diacetoxyindole | |

CAS RN |

15069-79-1 | |

| Record name | 5,6-Diacetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

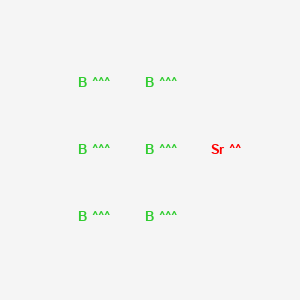

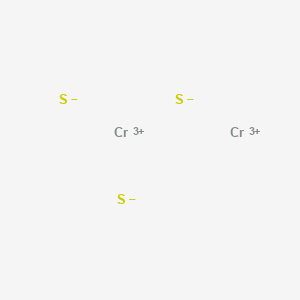

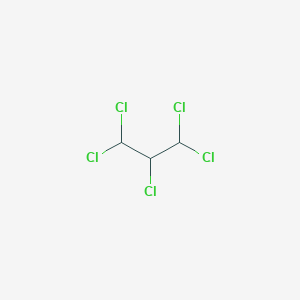

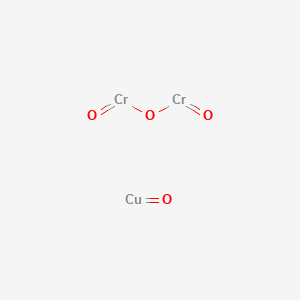

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。